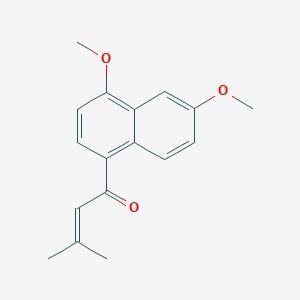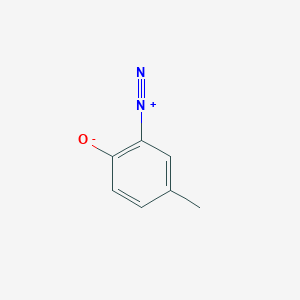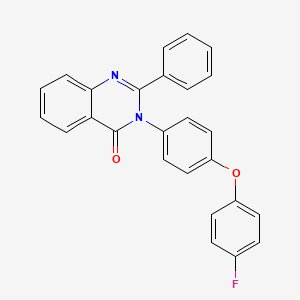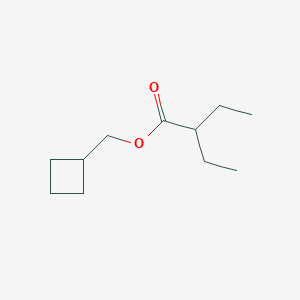
Cyclobutylmethyl 2-ethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutylmethyl 2-ethylbutanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound, specifically, is characterized by the presence of a cyclobutylmethyl group attached to a 2-ethylbutanoate moiety. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclobutylmethyl 2-ethylbutanoate typically involves the esterification reaction between cyclobutylmethanol and 2-ethylbutanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as immobilized enzymes, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: Cyclobutylmethyl 2-ethylbutanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield cyclobutylmethanol and 2-ethylbutanoic acid.
Reduction: The ester can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Cyclobutylmethanol and 2-ethylbutanoic acid.
Reduction: Cyclobutylmethanol and 2-ethylbutanol.
Transesterification: New esters and alcohols depending on the reactants used.
Aplicaciones Científicas De Investigación
Cyclobutylmethyl 2-ethylbutanoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: The compound’s esters are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical intermediates.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of cyclobutylmethyl 2-ethylbutanoate in biological systems involves its hydrolysis to release cyclobutylmethanol and 2-ethylbutanoic acid. These metabolites can interact with various molecular targets, including enzymes and receptors, leading to potential biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with lipid membranes and proteins.
Comparación Con Compuestos Similares
Cyclobutylmethyl 2-ethylbutanoate can be compared with other esters, such as:
Cyclobutylmethyl acetate: Similar structure but with an acetate group instead of 2-ethylbutanoate.
Cyclobutylmethyl propanoate: Contains a propanoate group instead of 2-ethylbutanoate.
Cyclobutylmethyl butanoate: Similar but with a butanoate group.
Uniqueness: this compound is unique due to the presence of the 2-ethylbutanoate group, which imparts distinct chemical and physical properties compared to other esters. This uniqueness makes it valuable for specific applications in the flavor and fragrance industry and as a subject of chemical research.
Propiedades
Número CAS |
90095-16-2 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
cyclobutylmethyl 2-ethylbutanoate |
InChI |
InChI=1S/C11H20O2/c1-3-10(4-2)11(12)13-8-9-6-5-7-9/h9-10H,3-8H2,1-2H3 |
Clave InChI |
VLEUVNXIEIWBPD-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=O)OCC1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


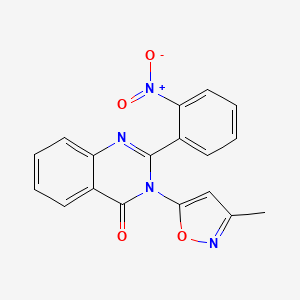

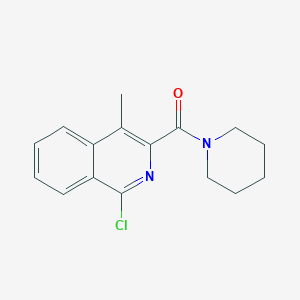
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B14390034.png)
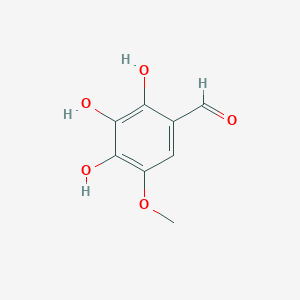

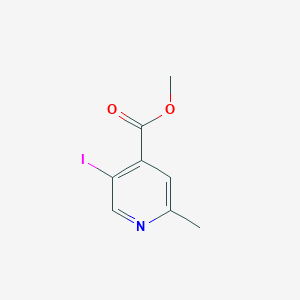
![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)
![N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline](/img/structure/B14390059.png)
